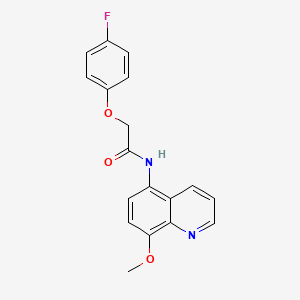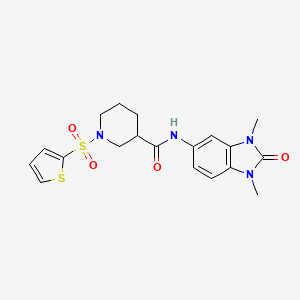![molecular formula C20H20ClF3N4 B11331183 7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11331183.png)
7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an azepane ring, a chlorophenyl group, and a trifluoromethyl group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole derivatives with chlorophenyl and azepane precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process, reducing the time and cost associated with manual operations.
Análisis De Reacciones Químicas
Types of Reactions
7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its use as a cyclin-dependent kinase (CDK) inhibitor.
Imidazo[1,2-a]pyridines: Valued for their applications in medicinal chemistry and material science.
Uniqueness
7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H20ClF3N4 |
|---|---|
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
7-(azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20ClF3N4/c1-13-12-16(27-10-6-2-3-7-11-27)28-19(25-13)17(18(26-28)20(22,23)24)14-8-4-5-9-15(14)21/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 |
Clave InChI |
IZMWUCPHRBBAPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C(F)(F)F)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11331100.png)
![2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11331101.png)
![N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide](/img/structure/B11331104.png)
![2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11331108.png)

![N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11331122.png)
![N-benzyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11331128.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide](/img/structure/B11331145.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B11331152.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331168.png)
![2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331174.png)
![N-[2-(5-Methylfuran-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11331180.png)
